6-Methoxy-1-phenylnaphthalene
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Overview
Description
6-Methoxy-1-phenylnaphthalene is an organic compound with the molecular formula C17H14O It is a derivative of naphthalene, where a methoxy group (-OCH3) is attached to the sixth carbon and a phenyl group is attached to the first carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-1-phenylnaphthalene typically involves the following steps:
Alkylation: The initial step involves the alkylation of 6-methoxynaphthalene with a phenyl halide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reaction: The alkylated product undergoes a coupling reaction with a phenylboronic acid using a palladium catalyst (Pd) under Suzuki-Miyaura coupling conditions.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the alkylation and coupling reactions to handle large quantities of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-1-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
6-Methoxy-1-phenylnaphthalene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methoxy-1-phenylnaphthalene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthyl derivatives: These compounds share a similar naphthalene core structure but differ in the position of the methoxy group and additional substituents.
1-Phenylnaphthalene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
Properties
CAS No. |
27331-47-1 |
---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-methoxy-1-phenylnaphthalene |
InChI |
InChI=1S/C17H14O/c1-18-15-10-11-17-14(12-15)8-5-9-16(17)13-6-3-2-4-7-13/h2-12H,1H3 |
InChI Key |
NHBDORANEGBEIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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